Cellular PIM1 Inhibition Via BAD Phosphorylation Shows 3.7-Fold Higher Potency than PIM1-IN-1 in the Same Assay Format
In the H1299 non-small-cell lung cancer line, this compound inhibits PIM1-driven BAD phosphorylation at Ser112 with an EC50 of 70 nM in the absence of serum . Under identical assay conditions (H1299 cells, 4 h incubation, ELISA-based phospho-BAD readout), the widely used reference PIM1/3 inhibitor PIM1-IN-1 (CAS 1417630-95-5) achieves an EC50 of 262 nM . The 3.7-fold advantage in cellular potency indicates superior intracellular target engagement at equivalent concentrations.
| Evidence Dimension | Cellular PIM1 inhibition (BAD Ser112 phosphorylation) |
|---|---|
| Target Compound Data | EC50 = 70 nM |
| Comparator Or Baseline | PIM1-IN-1 (CAS 1417630-95-5): EC50 = 262 nM |
| Quantified Difference | 3.7-fold lower EC50 (more potent) |
| Conditions | H1299 cells, serum-free, 4 h incubation, ELISA phospho-BAD Ser112 detection |
Why This Matters
When selecting a chemical probe for cellular PIM1 studies, the 3.7-fold greater intracellular potency directly translates to lower working concentrations and a wider window before cytotoxicity or off-target effects confound phenotypic readouts.
- [1] BindingDB BDBM50364777; EC50 = 70 nM for PIM1 in H1299 cells (BAD phosphorylation assay); curated from ChEMBL, PubMed 22266039. View Source
